COBALT BORIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cobalt boride is an inorganic compound with the general formula Co_xB_y. The two main cobalt borides are cobalt monoboride (CoB) and cobalt diboride (Co_2B). These compounds are known for their exceptional resistance to oxidation and high melting points, making them valuable in various industrial applications. Cobalt borides are refractory materials, meaning they can withstand high temperatures without decomposing .

Mechanism of Action

Target of Action

Cobalt boride (CoB) is a refractory material that primarily targets hydrogen storage and fuel cell technologies . It is also an effective hydrogenation catalyst used in organic synthesis . In materials science, this compound is known for its exceptional resistance to oxidation, making it useful in increasing the lifespan of metal parts when used as a coating .

Mode of Action

This compound interacts with its targets through a variety of mechanisms. As a catalyst in the hydrolysis of sodium borohydride (NaBH4), this compound facilitates the generation of hydrogen . When used as a hydrogenation catalyst in organic synthesis, this compound has been found to be highly selective, even exceeding other cobalt-containing catalysts such as Raney cobalt . The mode of action of this compound is also influenced by its preparation method. For instance, when prepared by reducing a cobalt salt with sodium borohydride, the surface area of the catalyst is maximized, enhancing its catalytic properties .

Biochemical Pathways

This reaction is crucial in renewable energy storage and conversion devices .

Pharmacokinetics

It’s known that this compound is produced under high temperatures (around 1500°c) and can be used to create coatings on iron by boriding .

Result of Action

The result of this compound’s action is multifaceted. In the field of materials science, this compound increases the lifespan of metal parts by imparting surfaces with higher corrosion and wear resistance . In renewable energy and fuel cell technologies, this compound acts as a catalyst, facilitating the generation of hydrogen . In organic synthesis, this compound serves as an effective hydrogenation catalyst .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the preparation of this compound as a catalyst involves reducing a cobalt salt with sodium borohydride, a process that can be affected by the surrounding environment . Additionally, the catalytic properties of this compound in the hydrolysis of sodium borohydride can be influenced by the reaction environment .

Biochemical Analysis

Biochemical Properties

It has been characterized using X-ray crystallography (XRD), transmission electron microscope (TEM), scanning electron microscope (SEM), and energy-dispersive X-ray spectroscopy (EDX) techniques .

Cellular Effects

In vitro studies have been conducted to assess the effects of Cobalt Boride on human pulmonary alveolar epithelial cells (HPAEpiC) . The results of these studies have shown that this compound has a significant impact on cell viability .

Molecular Mechanism

Whole-genome microarray analysis has revealed global gene expression differentiation in HPAEpiC cells after this compound application .

Temporal Effects in Laboratory Settings

The cell viability tests have unveiled an IC50 value for this compound nanoparticles of 310.353 mg/L .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt boride can be synthesized through several methods:

Solid-Gas Reactions: One method involves the reaction of elemental cobalt with gaseous boron tribromide (BBr_3) at temperatures ranging from 700 to 1000°C.

Reduction of Cobalt Salts: Another common method is the reduction of cobalt salts, such as cobalt(II) nitrate, with sodium borohydride.

Pack Cementation Process: In this method, a coating of iron boride (FeB or Fe_2B) is first introduced onto an iron surface.

Industrial Production Methods: For large-scale production, cobalt borides are typically made from a carbothermal reduction of metal oxides using boron oxide (B_2O_3) or boron carbide (B_4C) and carbon at temperatures above 1400°C, followed by high-temperature purification techniques .

Types of Reactions:

Oxidation: this compound is resistant to oxidation, which makes it useful in high-temperature applications.

Reduction: It can act as a reducing agent in various chemical reactions.

Hydrogenation: this compound is an effective hydrogenation catalyst used in organic synthesis.

Common Reagents and Conditions:

Sodium Borohydride: Used in the reduction of cobalt salts to form this compound.

Boron Tribromide: Used in the solid-gas reaction method to form cobalt borides.

Major Products Formed:

Primary Amines: Formed from the reduction of nitriles using this compound as a catalyst.

Hydrazobenzene: Formed from the reduction of azobenzene by hydrazine.

Scientific Research Applications

Cobalt boride has a wide range of applications in scientific research:

Materials Science: Due to its resistance to oxidation and high melting point, this compound is used to increase the lifespan of metal parts by providing higher corrosion and wear resistance.

Biomedical Sciences: this compound coatings are used in the design of specialized drug delivery systems.

Renewable Energy: It is studied as a catalyst for hydrogen storage and fuel cell technologies.

Comparison with Similar Compounds

Cobalt boride is unique among metal borides due to its high catalytic activity and stability. Similar compounds include:

Nickel Boride: Another transition metal boride used as a catalyst in hydrogenation reactions.

Iron Boride: Known for its high hardness and resistance to wear, used in coatings.

Urushibara Cobalt: A cobalt-based catalyst used in organic synthesis.

This compound stands out due to its exceptional resistance to oxidation and its effectiveness as a hydrogenation catalyst, making it a valuable material in various industrial and scientific applications.

Properties

CAS No. |

12619-68-0 |

|---|---|

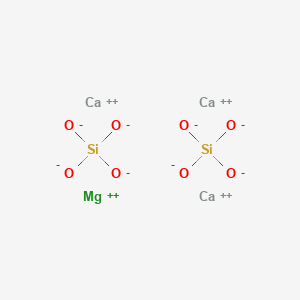

Molecular Formula |

B2Co3+6 |

Molecular Weight |

198.42 |

IUPAC Name |

boron;cobalt(2+) |

InChI |

InChI=1S/2B.3Co/q;;3*+2 |

InChI Key |

QSOMCIJHXYGMAO-UHFFFAOYSA-N |

SMILES |

[B].[B].[Co+2].[Co+2].[Co+2] |

Origin of Product |

United States |

Q1: What is the molecular formula of cobalt boride?

A1: this compound doesn't have a single, fixed molecular formula. Instead, it exists as a range of compounds with varying cobalt-to-boron ratios, including CoB, Co2B, and Co3B. [, , , ]

Q2: Can you describe the crystal structure of this compound?

A2: The crystal structure of this compound depends on the specific stoichiometry. For instance, Co2B adopts a tetragonal structure (C16), while CoB exhibits an orthorhombic structure. [, , ] Amorphous this compound structures, lacking long-range order, are also commonly reported. [, , , ]

Q3: How does the presence of boron influence the properties of cobalt in this compound?

A3: Boron incorporation introduces lattice strain in the cobalt crystal structure, potentially lowering the thermodynamic and kinetic barriers for reactions like hydroxylation. [] This strain can significantly impact the catalytic properties of this compound. []

Q4: Does this compound exhibit magnetic properties?

A4: Yes, various this compound compositions display magnetic properties. For example, Co3B nanoparticles are ferromagnetic, exhibiting a saturation magnetization of 91 A m2 kg-1 and a coercive field of 0.14 T at 5 K. []

Q5: What are some notable catalytic applications of this compound?

A5: this compound demonstrates catalytic activity in various reactions, including:

- Sodium borohydride hydrolysis: this compound nanoparticles, particularly when supported on materials like Mobil Crystalline Material 41 (MCM-41), enhance the catalytic activity for sodium borohydride hydrolysis for hydrogen production. []

- Oxygen evolution reaction (OER): this compound exhibits promising activity for OER, a crucial reaction in water electrolysis for hydrogen production. Studies highlight a correlation between its magnetic properties and OER activity. [, , , , , , , ]

- Hydrogen evolution reaction (HER): this compound shows promise as an electrocatalyst for HER, another essential half-reaction in water splitting. Doping with elements like zinc can further enhance its HER activity. [, , ]

- Nitrate reduction reaction (NitRR): this compound nanoparticles supported on carbon paper exhibit promising electrocatalytic activity for the reduction of nitrates to ammonia, a valuable process for ammonia synthesis under ambient conditions. []

- Other catalytic applications: this compound acts as a heterogeneous catalyst in reactions like the decomposition of hydrogen peroxide, the reduction of nitrate to ammonia by borohydride, and the reduction of azobenzene to hydrazobenzene by hydrazine. []

Q6: How does the catalytic activity of this compound compare to that of other commonly used catalysts?

A6: Studies show that this compound exhibits comparable and, in some cases, even superior catalytic activity to traditional catalysts. For instance, its OER performance can rival that of noble metal oxides like iridium oxide (IrO2) and ruthenium oxide (RuO2). []

Q7: What factors influence the catalytic activity of this compound?

A7: Several factors contribute to the catalytic activity of this compound:

- Composition: The cobalt-to-boron ratio significantly impacts activity, with different stoichiometries exhibiting varying performances. [, ]

- Structure and Morphology: Amorphous this compound often demonstrates higher activity than its crystalline counterparts due to its larger surface area and unique electronic properties. [, , ] Additionally, nanostructuring and the presence of defects can significantly enhance catalytic performance. [, , ]

- Support material: Supporting this compound on materials like MCM-41, graphene, or carbon nanotubes can enhance its activity, stability, and conductivity. [, , , ]

- Doping: Introducing dopants like zinc or phosphorus can further tailor the electronic structure and catalytic properties of this compound. [, ]

- Surface Chemistry: The surface chemistry of this compound, including the oxidation state of cobalt and the presence of boron species, plays a crucial role in its catalytic behavior. In some cases, in situ surface transformations during electrochemical reactions can lead to the formation of active catalytic sites, such as cobalt oxyhydroxide. [, ]

Q8: What are the advantages of using this compound as a catalyst?

A8: this compound presents several advantages as a catalyst:

Q9: Is this compound stable under various conditions?

A9: The stability of this compound depends on the specific environment and operating conditions. While generally stable, it can undergo transformations or degradation under certain circumstances. For example:

- High Temperatures: At elevated temperatures, this compound can decompose or undergo phase transitions, potentially impacting its performance. [, ]

- Electrochemical conditions: During electrochemical reactions, this compound can undergo surface oxidation, forming species like cobalt oxyhydroxide. While this surface transformation can enhance catalytic activity in some cases, it can also lead to degradation over time. [, , ]

- Air Exposure: Air shelving can negatively affect the performance of this compound coatings, potentially due to surface oxidation or other degradation pathways. []

Q10: What strategies are employed to improve the stability of this compound?

A10: Several approaches can enhance the stability of this compound:

- Controlling Synthesis Conditions: Carefully optimizing the synthesis parameters, such as temperature, pH, and reducing agents, can influence the final structure and stability of this compound. [, ]

- Suitable Electrolytes: Selecting appropriate electrolytes that minimize side reactions and degradation can improve the long-term stability of this compound electrodes in electrochemical applications. []

Q11: How does this compound interact with different support materials?

A11: this compound exhibits good compatibility with various support materials, including carbon-based materials like graphene, carbon nanotubes, and activated carbon, as well as metal foams and oxides. [, , , , , ] These supports can improve electron conductivity, enhance mass transport, and prevent agglomeration of this compound nanoparticles, ultimately boosting their catalytic performance.

Q12: Does this compound have applications beyond catalysis?

A12: Yes, apart from its catalytic potential, this compound finds applications in other areas:

- Lithium-Sulfur Batteries: this compound composites are being explored as sulfur hosts in lithium-sulfur batteries, aiming to improve their capacity, cycling stability, and rate performance. [, , ]

- Wear-Resistant Coatings: Due to their hardness and wear resistance, this compound layers, often applied through processes like pack cementation, can improve the durability of materials like steels and cobalt-chromium-molybdenum (CoCrMo) alloys used in demanding applications. [, , , ]

- Biomedical Applications: The biocompatibility of this compound, combined with its wear and corrosion resistance, makes it attractive for biomedical applications like coatings for orthopedic implants. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Hydroxyethyl)-3-(2-methyl-1,3-dioxolan-2-yl)-4-[(propan-2-yl)oxy]-1lambda~6~,2-benzothiazine-1,1(2H)-dione](/img/structure/B577047.png)

![[(2S,3R,5R)-3,4,5-triacetyloxy-6-[(1R,2S,3R)-1,3,4-triacetyloxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B577054.png)

![[(2S,3S,4S)-2,4-dihydroxy-4-methyl-6-oxohexan-3-yl] acetate](/img/structure/B577055.png)

![[2-[(1S,2R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenyl] acetate](/img/structure/B577057.png)

![(NZ)-N-[(5R,8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydroxylamine](/img/structure/B577061.png)

![6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one](/img/structure/B577065.png)